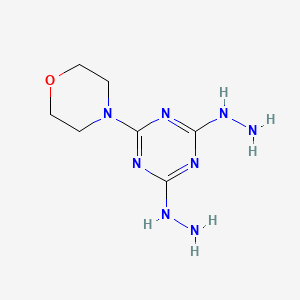
(Z)-4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiazole ring, and a sulfonamide group
准备方法
The synthesis of 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the cyano and sulfonamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
科学研究应用
4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes .
作用机制
The mechanism by which 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
When compared to other similar compounds, 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include various dichloroaniline derivatives, which share some structural similarities but differ in their specific functional groups and overall reactivity .
This detailed article provides a comprehensive overview of 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H12Cl2N4O2S2 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC 名称 |
4-[[(Z)-2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl2N4O2S2/c19-15-6-1-11(7-16(15)20)17-10-27-18(24-17)12(8-21)9-23-13-2-4-14(5-3-13)28(22,25)26/h1-7,9-10,23H,(H2,22,25,26)/b12-9- |
InChI 键 |
QXKRMZXBHCIKCW-XFXZXTDPSA-N |
手性 SMILES |
C1=CC(=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |
规范 SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700830.png)
![1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11700833.png)
![(2E)-3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enenitrile](/img/structure/B11700835.png)
![N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700846.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B11700851.png)

![1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)](/img/structure/B11700857.png)
![Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700859.png)
![4-{5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11700869.png)

![4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11700885.png)
![3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11700888.png)


